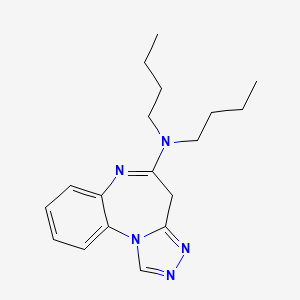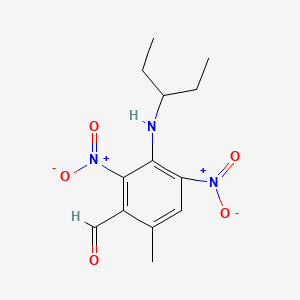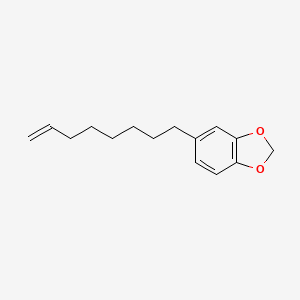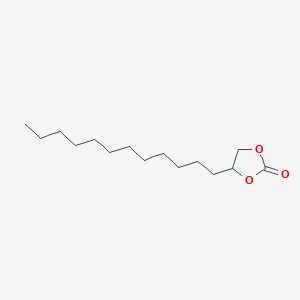
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by the fusion of a triazole ring with a benzodiazepine ring, which imparts unique chemical and biological properties. It has garnered interest in various fields of scientific research due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is conducted in anhydrous ethanol at around 45°C for 18-26 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored for its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
N,N-Dibutyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring but differ in their biological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different fusion pattern and exhibit distinct pharmacological properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are known for their kinase inhibitory activities and are used in cancer research.
The uniqueness of this compound lies in its specific fusion of triazole and benzodiazepine rings, which imparts a unique set of chemical and biological properties.
Properties
| 137731-09-0 | |
Molecular Formula |
C18H25N5 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dibutyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C18H25N5/c1-3-5-11-22(12-6-4-2)17-13-18-21-19-14-23(18)16-10-8-7-9-15(16)20-17/h7-10,14H,3-6,11-13H2,1-2H3 |
InChI Key |
ZREDQPSOMJADFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









